Fmoc-Dap(Alloc)-OH
CAS No.: 188970-92-5
Cat. No.: VC21538482
Molecular Formula: C22H22N2O6
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 188970-92-5 |
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Molecular Formula | C22H22N2O6 |
Molecular Weight | 410.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 |
Standard InChI Key | MPVGCCAXXFLGIU-IBGZPJMESA-N |
Isomeric SMILES | C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
Fmoc-Dap(Alloc)-OH, with the CAS registry number 188970-92-5, is formally known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid. This compound features a molecular formula of C22H22N2O6 and a precise molecular weight of 410.4 g/mol .
The structure contains several key functional groups:
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An Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino function
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An Alloc (allyloxycarbonyl) group protecting the side-chain amino function
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A free carboxylic acid group for peptide bond formation
The compound possesses orthogonal protection, meaning the Fmoc and Alloc groups can be selectively removed under different conditions, providing significant synthetic versatility.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis
Fmoc-Dap(Alloc)-OH serves as a fundamental building block in Fmoc/tBu solid-phase peptide synthesis (SPPS), where it enables the incorporation of 2,3-diaminopropionic acid residues into peptide sequences . This compound is particularly valuable because:
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The Fmoc group can be selectively removed using basic conditions (typically 20% piperidine in DMF)
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The Alloc group remains stable during Fmoc deprotection but can be selectively removed under mild palladium-catalyzed conditions
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These orthogonal protection strategies allow for site-specific modifications and complex peptide architectures
General SPPS protocols using this compound typically employ coupling reagents such as HCTU along with bases like diisopropylethylamine (DIPEA) to facilitate amide bond formation .
Lactam Bridge Formation
One of the most significant applications of Fmoc-Dap(Alloc)-OH is in the construction of peptides containing lactam bridges, which are crucial for constraining peptide conformations and enhancing biological activities. The procedure typically involves:
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Incorporation of Fmoc-Dap(Alloc)-OH and Fmoc-Asp(OAll)-OH (or Fmoc-Glu(OAll)-OH) at designated positions in the peptide sequence
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Selective removal of the Alloc and OAll protecting groups
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On-resin lactam bridge formation between the liberated side-chain amine and carboxyl groups
The detailed process involves the following steps:
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Allyl and Alloc groups are removed using tetrakis(triphenylphosphine)palladium(0) (0.2 eq) and phenylsilane (10 eq) in DCM under argon atmosphere
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Multiple treatments (typically three 15-minute treatments) are performed
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Deprotection is assessed using the Kaiser test and mini-cleavage with UPLC-MS analysis
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Cyclization is achieved using coupling agents such as PyBOP (4 eq), HOAt (12 eq), and DIEA (12 eq)
Bicycle Peptide Synthesis
Fmoc-Dap(Alloc)-OH has proven invaluable in the synthesis of bicycle peptides, which are constrained peptides with two macrocyclic rings. In this application, Dap residues often replace cysteine residues to form alkylamino linkages rather than disulfide bonds . This substitution can improve the stability of the resulting peptides while maintaining their conformational constraints.
For example, in one documented approach, bicycle peptides were synthesized by first preparing linear peptides containing Dap residues at specific positions, followed by scaffold coupling to create the bicyclic structure .
Synthetic Methodologies
General Coupling Procedures
The incorporation of Fmoc-Dap(Alloc)-OH into peptide sequences follows standardized protocols:
Parameter | Typical Conditions |
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Coupling Reagent | HCTU or PyBOP |
Base | DIPEA (diisopropylethylamine) |
Solvent System | 20-50% DMSO in DMF |
Coupling Time | 30-60 minutes |
Fmoc Deprotection | 20% piperidine in DMF, 2 × 5 minutes |
Resin | Fmoc-Rink amide AM resin (0.37 mmol/g) |
Amino Acid Excess | 4-fold excess |
Base Excess | 4-fold excess relative to amino acids |
Alloc Deprotection Strategy
The selective removal of the Alloc protecting group is a critical step in utilizing Fmoc-Dap(Alloc)-OH for site-specific modifications. This deprotection occurs under mild, neutral conditions:
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Treatment with tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents)
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Addition of phenylsilane (10 equivalents) as a scavenger
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Reaction conducted in dichloromethane under argon atmosphere
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Typically requires three 15-minute treatments
The orthogonal nature of this deprotection is particularly valuable, as it leaves the Fmoc group and other acid-labile protecting groups (e.g., tBu, Boc) intact.
On-Resin Cyclization
Following Alloc deprotection, the exposed side-chain amine of Dap can participate in various reactions, most notably on-resin cyclization:
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For lactam bridge formation: Coupling with a carboxylic acid (often from an Asp or Glu residue with a deprotected side chain)
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Cyclization typically employs PyBOP (4 eq), HOAt (12 eq), and DIEA (12 eq)
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Reactions are commonly performed in two stages (2 hours followed by overnight)
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Completion is assessed through mini-cleavage and UPLC-MS analysis
Research Applications
Bicycle Peptide Development
Research has demonstrated the utility of Fmoc-Dap(Alloc)-OH in creating bicycle peptides with specific targeting capabilities. For instance, a bicycle peptide designated 17-69-07-N385 was synthesized by replacing cysteine residues with Dap residues to form alkylamino linkages to a TBMB scaffold . The linear peptide precursor had the sequence:
Ac-A(Dap)(D-Ala)NE(1Nal)(D-Ala)CEDFYD(tBuGly)(Dap)
This approach demonstrates how Fmoc-Dap(Alloc)-OH enables the creation of peptides with novel structures and potentially enhanced stability compared to disulfide-containing counterparts.
Conjugation Chemistry
The versatility of Fmoc-Dap(Alloc)-OH extends to conjugation chemistry, where peptides containing Dap residues can be further functionalized. One example involves the creation of peptide-toxin conjugates through "click" chemistry:
A bicycle peptide designated 17-69-07-N434 incorporated a N-terminal Sar10 spacer and a conjugating group PYA (4-pentynoic acid) to enable click chemistry with toxins . The linear peptide precursor had the structure:
(PYA)-(β-Ala)-Sar10-A(Dap)(D-Ala)NE(1Nal)(D-Ala)CEDFYD(tBuGly)(Dap)
This demonstrates the capability to create complex peptide conjugates with therapeutic potential using Fmoc-Dap(Alloc)-OH as a key building block.
Analytical Characterization
The characterization of peptides containing Dap residues typically involves several complementary techniques:
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Mass spectrometry (MALDI-TOF) for molecular weight confirmation
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Liquid chromatography-mass spectrometry (LCMS) for purity assessment
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The Kaiser colorimetric test for detecting primary amines on solid phase
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UV-Vis spectroscopy for quantifying Fmoc removal during synthesis
The degree of resin functionalization during SPPS can be calculated using the formula:
f = A300·V / (ε·l·m)
Where:
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